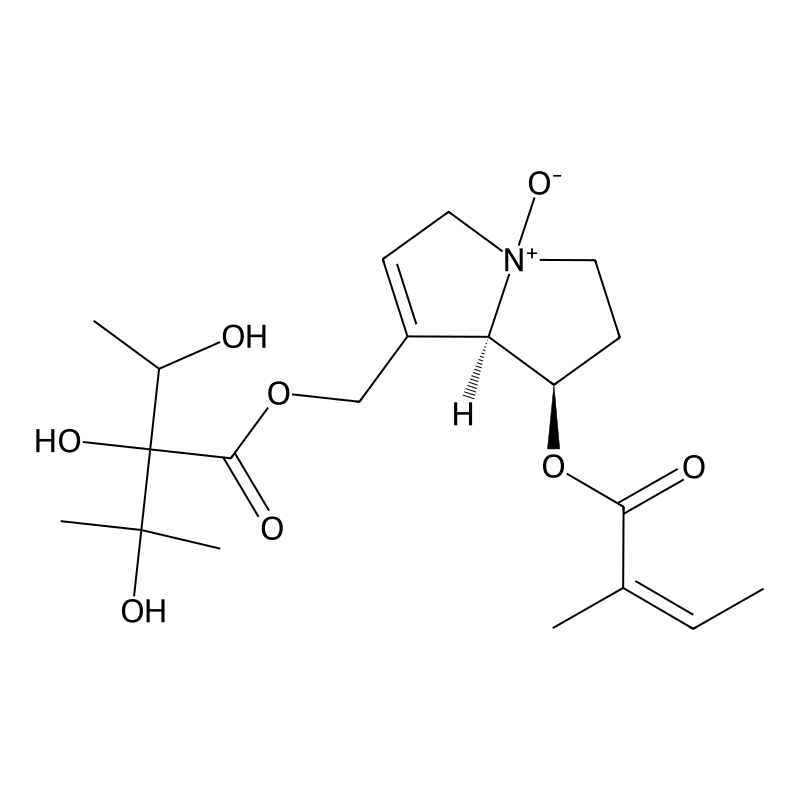

Echimidine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Echimidine N-oxide is the highly polar N-oxide form of the hepatotoxic pyrrolizidine alkaloid (PA) echimidine, predominantly found in Echium plant species. In the context of analytical chemistry and procurement, it serves as a non-negotiable primary reference standard for food safety and toxicology laboratories. Because PAs exist primarily in their N-oxide forms in plant and food matrices, regulatory bodies mandate its specific quantification. The compound is essential for establishing accurate calibration curves, optimizing solid-phase extraction (SPE) protocols, and validating LC-MS/MS workflows required to meet stringent Commission Regulation (EU) 2020/2040 limits for PA contamination in honey, tea, and herbal supplements [1].

Research Fit

Procuring Echimidine free base as a surrogate standard for Echimidine N-oxide leads to critical quantification failures in LC-MS/MS workflows. The zwitterionic nature of the N-oxide fundamentally alters its physicochemical behavior, resulting in distinct chromatographic retention times, unique multiple reaction monitoring (MRM) transitions, and significantly different ionization efficiencies. More importantly, during standard cation-exchange (MCX/SCX) solid-phase extraction (SPE) of complex matrices like honey or tea, N-oxides consistently exhibit lower and more variable recovery rates compared to their free base counterparts. Without the exact Echimidine N-oxide standard to calculate matrix-specific recovery correction factors, laboratories risk severe under-reporting of PA levels and subsequent regulatory non-compliance .

Substitution Risk

Chromatographic Retention and MRM Specificity

In reversed-phase LC-MS/MS workflows, Echimidine N-oxide exhibits distinct chromatographic behavior compared to its free base. Under standard gradient conditions (e.g., C18 column, 0.1% formic acid), the N-oxide elutes at a specific retention time (e.g., ~6.58 min) and requires a distinct precursor ion transition ([M+H]+ m/z 414.2) compared to the free base (m/z 398.2). This baseline separation and mass difference are critical for avoiding isobaric interference and ensuring accurate peak integration [1].

| Evidence Dimension | Precursor m/z and LC Retention |

| Target Compound Data | Echimidine N-oxide (m/z 414.2) |

| Comparator Or Baseline | Echimidine free base (m/z 398.2) |

| Quantified Difference | +16 Da mass shift and distinct elution profile |

| Conditions | Reversed-phase LC-MS/MS (C18 column, positive ESI mode) |

Prevents false positives and ensures accurate quantification by eliminating cross-talk between the free base and N-oxide forms during high-throughput screening.

Solid-Phase Extraction Recovery Discrepancies

During sample clean-up using strong cation-exchange (SCX) or mixed-mode (MCX) SPE cartridges, the recovery rates for PA N-oxides are significantly different from their free bases. Studies indicate that while free bases often achieve >80-90% recovery, N-oxides like Echimidine N-oxide can drop to 50-75% depending on the matrix (e.g., honey or tea) and elution solvent strength. This necessitates the use of the exact N-oxide standard to establish precise recovery correction factors [1].

| Evidence Dimension | SPE Recovery Rate |

| Target Compound Data | PA N-oxides (e.g., Echimidine N-oxide) (~50-75% recovery) |

| Comparator Or Baseline | PA Free bases (>80-90% recovery) |

| Quantified Difference | Up to 20-30% lower recovery for N-oxides |

| Conditions | Cation-exchange SPE clean-up in complex food matrices (e.g., honey) |

Procuring the exact N-oxide standard is mandatory to correct for extraction losses and meet regulatory Limits of Quantification (LOQ).

Toxicological Relative Potency Factors

In mixture toxicity risk assessments, different PAs exhibit varying degrees of hepatotoxicity. Echimidine N-oxide has a calculated Relative Potency (REP) factor of 1.79 (relative to the benchmark Riddelliine), which differs significantly from other PA N-oxides like Lycopsamine N-oxide (REP 1.59). Generic PA class assumptions cannot accurately model the Margin of Exposure (MOE); exact quantification of Echimidine N-oxide is required for precise toxicological profiling [1].

| Evidence Dimension | Relative Potency (REP) vs Riddelliine |

| Target Compound Data | Echimidine N-oxide (REP = 1.79) |

| Comparator Or Baseline | Lycopsamine N-oxide (REP = 1.59) |

| Quantified Difference | 12.5% higher relative potency factor |

| Conditions | PBK modeling and in vitro toxicity risk assessment |

Enables toxicologists and regulatory bodies to calculate accurate Margin of Exposure (MOE) values rather than relying on flawed class-level estimates.

Regulatory Compliance Testing in Food Matrices

Echimidine N-oxide is an indispensable standard for laboratories conducting compliance testing under Commission Regulation (EU) 2020/2040. It is used to calibrate LC-MS/MS instruments for the exact quantification of PA contamination in honey, herbal teas, and food supplements, ensuring detection limits meet the required <1.0 µg/kg thresholds[1].

SPE Workflow Optimization

Analytical method developers procure this compound to optimize SPE sorbent selection (e.g., SCX vs. MCX) and elution conditions. It serves as a critical spike-in standard to calculate matrix-specific recovery rates, compensating for the inherently lower extraction efficiency of N-oxides compared to free bases [2].

Toxicokinetic and Hepatotoxicity Profiling

Toxicology labs utilize Echimidine N-oxide in in vitro assays to study its metabolic reduction to the free base and subsequent conversion to reactive pyrrolic esters. It is essential for determining compound-specific Relative Potency (REP) factors used in Margin of Exposure (MOE) risk assessments [3].

Application Fit Matrix

References

- [1] MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. 2025.

- [2] Journal of Agricultural and Food Chemistry. Improved Method for Extraction and LC-MS Analysis of Pyrrolizidine Alkaloids and Their N-Oxides in Honey. 2005.

- [3] Current Opinion in Toxicology. Factors influencing chemical relative potency in mixture toxicity risk assessment. 2025.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types

O4Si-4